molecular formula C24H17FO5 B11254537 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate

Cat. No.: B11254537
M. Wt: 404.4 g/mol
InChI Key: ATNQYCGLCIINOS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl, methyl, oxo, and fluorobenzoate groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoic acid chloride under Friedel-Crafts acylation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate, while reduction of the oxo group can yield 3-(4-methoxyphenyl)-4-methyl-2-hydroxy-2H-chromen-6-yl 4-fluorobenzoate.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-hydroxy-2H-chromen-6-yl 4-fluorobenzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzoate

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .

Properties

Molecular Formula

C24H17FO5

Molecular Weight

404.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C24H17FO5/c1-14-20-13-19(29-23(26)16-3-7-17(25)8-4-16)11-12-21(20)30-24(27)22(14)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3

InChI Key

ATNQYCGLCIINOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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